molecular formula C14H16ClN5O3 B2773229 ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate CAS No. 921502-43-4

ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2773229
CAS No.: 921502-43-4
M. Wt: 337.76
InChI Key: ODTCSXYRKBXJCG-UHFFFAOYSA-N
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Description

Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate typically involves a multi-step process. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-tetrazole-5-carbaldehyde, which is then reacted with ethyl 4-aminobutanoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate can be compared with other tetrazole derivatives such as:

  • 1-(4-chlorophenyl)-1H-tetrazole-5-carboxylic acid
  • Ethyl 4-((1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The presence of the 4-chlorophenyl group in this compound, for example, may enhance its binding affinity to certain molecular targets, making it unique in its class.

Properties

IUPAC Name

ethyl 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O3/c1-2-23-14(22)8-7-13(21)16-9-12-17-18-19-20(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTCSXYRKBXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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